

# Application of Hexanoylglycine-d11 in Newborn Screening for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Hexanoylglycine-d11 |           |
| Cat. No.:            | B12420014           | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Newborn screening is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. Among these, inborn errors of metabolism (IEMs) represent a significant class of conditions that can lead to severe health problems or death if not detected and treated promptly. Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) is one of the most common fatty acid oxidation disorders, and its detection is a primary target of expanded newborn screening programs worldwide. The biochemical hallmark of MCADD is the accumulation of medium-chain fatty acids and their metabolites.

Hexanoylglycine is a key secondary biomarker for MCADD. Its concentration is significantly elevated in affected individuals, making it a valuable tool for confirming positive newborn screening results and reducing false-positive rates associated with the primary biomarker, octanoylcarnitine (C8). For accurate and precise quantification of hexanoylglycine in biological matrices, particularly in dried blood spots (DBS), stable isotope-labeled internal standards are essential. **Hexanoylglycine-d11** is a deuterated analog of hexanoylglycine that serves as an ideal internal standard for quantitative analysis by tandem mass spectrometry (MS/MS). Its use in a stable-isotope dilution method ensures high accuracy and reproducibility by correcting for variations in sample preparation and instrument response.



These application notes provide a comprehensive overview of the role of **Hexanoylglycine-d11** in newborn screening for MCADD, including detailed experimental protocols for its use in the analysis of dried blood spots.

# **Application Notes**

1. Role of **Hexanoylglycine-d11** in MCADD Screening

**Hexanoylglycine-d11** is utilized as an internal standard in the quantitative analysis of hexanoylglycine from dried blood spots. In newborn screening, an initial screen is typically performed by flow injection analysis-tandem mass spectrometry (FIA-MS/MS) to measure the concentration of various acylcarnitines. An elevated level of octanoylcarnitine (C8) is the primary indicator of potential MCADD. However, elevated C8 levels can sometimes be observed in unaffected newborns, leading to false-positive results.

To improve the specificity of the screening process, a second-tier test is often employed for samples with elevated C8. This second-tier test involves a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify confirmatory biomarkers like hexanoylglycine. The use of **Hexanoylglycine-d11** in this second-tier analysis is crucial for obtaining accurate and reliable quantitative results. By adding a known amount of **Hexanoylglycine-d11** to the sample prior to extraction and analysis, any loss of the analyte during sample processing or fluctuations in the mass spectrometer's signal can be accounted for, as the deuterated internal standard will behave almost identically to the endogenous, non-labeled hexanoylglycine.

2. Principle of Stable Isotope Dilution Mass Spectrometry

The quantification of hexanoylglycine using **Hexanoylglycine-d11** as an internal standard is based on the principle of stable isotope dilution. A known concentration of the stable isotope-labeled standard (**Hexanoylglycine-d11**) is added to the biological sample (e.g., an extract from a dried blood spot). The sample is then processed, and the ratio of the non-labeled hexanoylglycine to the labeled internal standard is measured by MS/MS. Since the labeled and non-labeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer. Therefore, the ratio of their signals is directly proportional to the concentration of the



endogenous hexanoylglycine in the original sample. This method provides high precision and accuracy, which are critical for clinical diagnostic assays.

# **Quantitative Data**

The following tables summarize the typical concentrations of key biomarkers in newborn screening for MCADD.

Table 1: Octanoylcarnitine (C8) Concentrations in Dried Blood Spots of Newborns

| Population                                         | Median C8<br>Concentration<br>(µmol/L) | Range of C8<br>Concentration<br>(µmol/L) | Citation |
|----------------------------------------------------|----------------------------------------|------------------------------------------|----------|
| Healthy Newborns                                   | < 0.22                                 | Below detection limit to 0.22            | [1]      |
| Newborns with<br>MCADD (< 3 days<br>old)           | 8.4                                    | 3.1 - 28.3                               | [1]      |
| Older Patients with<br>MCADD (8 days - 7<br>years) | 1.57                                   | 0.33 - 4.4                               | [1]      |

Table 2: Hexanoylglycine Concentrations in Urine of Newborns

| Population                        | Hexanoylglycine<br>Concentration (µg/mg of<br>creatinine) | Citation |
|-----------------------------------|-----------------------------------------------------------|----------|
| Healthy Newborns                  | 1 - 2                                                     | [2]      |
| Newborns with MCADD               | 3 - 170                                                   | [2]      |
| Newborns with MCADD (Acute Stage) | 20 - 600                                                  | [2]      |

Table 3: Analytical Performance of Acylglycine Assay using UPLC-MS/MS



| Parameter       | Result            | Citation |
|-----------------|-------------------|----------|
| Linearity Range | 0.005 - 25.0 μM   |          |
| Ion Suppression | Minimal (2 - 10%) | _        |

# **Experimental Protocols**

Protocol 1: Extraction and Analysis of Hexanoylglycine from Dried Blood Spots using LC-MS/MS with **Hexanoylglycine-d11** Internal Standard

- 1. Materials and Reagents
- Dried blood spot (DBS) cards from newborns
- · Hexanoylglycine analytical standard
- Hexanoylglycine-d11 internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Butanolic-HCl (3M)
- 96-well microplates
- DBS puncher (3.2 mm)
- Plate shaker
- Nitrogen evaporator
- UPLC-MS/MS system



- 2. Preparation of Internal Standard Working Solution
- Prepare a stock solution of Hexanoylglycine-d11 in methanol.
- From the stock solution, prepare a working internal standard solution in methanol at a concentration appropriate for the expected range of endogenous hexanoylglycine.
- 3. Sample Preparation
- Punch two 3.2 mm discs from each dried blood spot into a well of a 96-well microplate.
- To each well, add 100  $\mu$ L of the **Hexanoylglycine-d11** internal standard working solution in methanol.
- Seal the plate and shake for 30 minutes at room temperature to extract the acylglycines.
- Centrifuge the plate and transfer the supernatant to a new 96-well plate.
- Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.
- 4. Derivatization (Butylation)
- To each dried extract, add 100 μL of 3M butanolic-HCl.
- Seal the plate and heat at 60°C for 30 minutes.
- Evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100  $\mu$ L of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
- 5. LC-MS/MS Analysis
- Liquid Chromatography (LC):
  - Column: A suitable C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 μm,
     2.1 x 50 mm).
  - Mobile Phase A: Water with 0.1% formic acid.



- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A gradient elution should be optimized to ensure separation of hexanoylglycine from other acylglycines and matrix components. A typical run time is around 10 minutes.
- Injection Volume: 5-10 μL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization Mode: Electrospray Ionization (ESI), Positive.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions:
    - Hexanoylglycine: The specific precursor and product ions should be optimized. A reported transition is m/z 232.1 > 116.1.
    - Hexanoylglycine-d11: The precursor ion will be shifted by +11 Da (m/z 243.1). The product ion should be determined by infusing the Hexanoylglycine-d11 standard into the mass spectrometer to identify the most stable and abundant fragment ion. It is expected to be m/z 127.1, but this must be confirmed experimentally.
  - Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

#### 6. Quantification

- Generate a calibration curve by analyzing a series of calibrators containing known concentrations of hexanoylglycine and a fixed concentration of Hexanoylglycine-d11.
- Plot the ratio of the peak area of hexanoylglycine to the peak area of Hexanoylglycine-d11
  against the concentration of hexanoylglycine.
- Determine the concentration of hexanoylglycine in the newborn samples by interpolating the peak area ratio from the calibration curve.

## **Visualizations**







Caption: Metabolic pathway in MCADD leading to Hexanoylglycine formation.

Caption: Experimental workflow for Hexanoylglycine analysis in DBS.

Caption: Newborn screening workflow for MCADD diagnosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Newborn Screening in Italy: Five Years' Experience from a Nationwide Program PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Hexanoylglycine-d11 in Newborn Screening for Metabolic Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420014#application-of-hexanoylglycine-d11-in-newborn-screening-for-metabolic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com